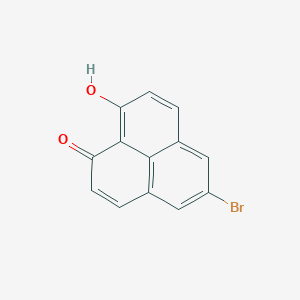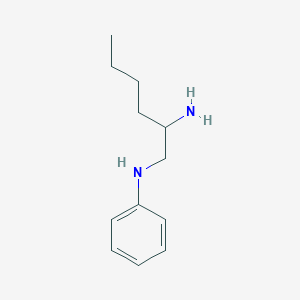
(2-Cyano-6-iodopyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyano-6-iodopyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C6H4BIN2O2 and a molecular weight of 273.83 g/mol . This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-6-iodopyridin-4-yl)boronic acid typically involves the borylation of 2-cyano-6-iodopyridine. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods can involve the use of organolithium or Grignard reagents followed by electrophilic borylation .
化学反応の分析
Types of Reactions
(2-Cyano-6-iodopyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(2-Cyano-6-iodopyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for therapeutic agents.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用機序
The mechanism of action of (2-Cyano-6-iodopyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.
4-Bromophenylboronic Acid: Another boronic acid derivative used in cross-coupling reactions.
2-Cyano-4-fluoropyridine: Similar in structure but with a fluorine atom instead of iodine.
Uniqueness
(2-Cyano-6-iodopyridin-4-yl)boronic acid is unique due to its combination of a cyano group, an iodine atom, and a boronic acid group, which provides distinct reactivity and versatility in various chemical transformations .
特性
分子式 |
C6H4BIN2O2 |
|---|---|
分子量 |
273.83 g/mol |
IUPAC名 |
(2-cyano-6-iodopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H4BIN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2,11-12H |
InChIキー |
AUBBXZKPUMXCCI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)I)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086521.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol](/img/structure/B14086525.png)

![1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086546.png)

![N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide](/img/structure/B14086556.png)



![5-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086577.png)


![7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086590.png)

